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molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No. B2635248
M. Wt: 178.147
InChI Key: XOXXGNIBXYQQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242275B2

Procedure details

6-Styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one. To a solution of 6-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (3.2 g, 14 mmol) in 1,4-dioxane (80 mL) was added trans-2-phenylvinylboronic acid (2.1 g, 14 mmol). After the reaction mixture was degassed with nitrogen, tetrakis(triphenylphosphine)palladium(0) (0.129 g, 0.112 mmol) and a solution of K2CO3 (3.7 g, 27 mmol) in H2O (10.7 mL) were added. The reaction was heated at reflux for 17 h, then cooled to RT, and diluted with EtOAc (300 mL). The organic layer was separated, washed with H2O (300 mL), brine (300 mL), dried (Na2SO4), and concentrated. The solid residue was purified on SiO2 (5-10% EtOAc/CHCl3) to provide 1.5 g (43%) of the title compound as a solid. MS (ESI): exact mass calculated for C15H12N2O2, 252.09; m/z found, 253.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.53-7.00 (m, 9H), 4.66 (d, J=6.9, 2H).
Name
6-Styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0.129 g
Type
catalyst
Reaction Step Five
Yield
43%

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1[CH:10]=[CH:11][C:12]2[O:13][CH2:14][C:15](=[O:19])[NH:16][C:17]=2[N:18]=1)=CC1C=CC=CC=1.BrC1C=CC2[O:25]CC(=O)NC=2N=1.C1(/C=C/B(O)O)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:19]=[C:15]1[CH2:14][O:13][C:12]2[CH:11]=[CH:10][C:9]([CH:1]=[O:25])=[N:18][C:17]=2[NH:16]1 |f:3.4.5,^1:65,67,86,105|

Inputs

Step One
Name
6-Styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C=1C=CC=2OCC(NC2N1)=O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=CC=2OCC(NC2N1)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C/B(O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0.129 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O (300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was purified on SiO2 (5-10% EtOAc/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(OC1)C=CC(=N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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